molecular formula C17H24ClNO B3953277 N,N-dibutyl-3-(2-chlorophenyl)acrylamide

N,N-dibutyl-3-(2-chlorophenyl)acrylamide

Cat. No.: B3953277
M. Wt: 293.8 g/mol
InChI Key: HJWBUHRXSFFJSH-VAWYXSNFSA-N
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Description

Contextualization of N,N-Disubstituted Acrylamide (B121943) Chemical Space

The chemical space occupied by N,N-disubstituted acrylamides is vast and has been a fertile ground for the discovery of molecules with specific biological activities. The substituents on the nitrogen atom play a crucial role in determining the molecule's solubility, steric profile, and interaction with biological macromolecules. Research has shown that variations in these substituents can significantly impact the potency and selectivity of acrylamide-based inhibitors. nih.gov For instance, the exploration of the chemical space around certain acrylamide-based inhibitors has revealed that the nature of the N-alkyl or N-aryl groups is a critical determinant of their inhibitory efficacy against specific enzymes. nih.gov

Significance of the 2-Chlorophenyl and N,N-Dibutyl Moieties in Organic Synthesis and Reaction Mechanism Studies

The 2-chlorophenyl moiety is a common feature in many pharmacologically active compounds. The presence of a chlorine atom on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability. In the context of organic synthesis, the 2-chlorophenyl group can direct the stereochemical outcome of reactions and serve as a handle for further functionalization through cross-coupling reactions. Its inclusion in a molecule can lead to enhanced biological activity; for example, 2-chlorophenyl carboxamide thienopyridines have been investigated as antiproliferative agents. elsevierpure.com The position of the chlorine atom is also crucial, as it can induce specific conformational preferences that affect binding to target proteins.

The N,N-dibutyl group significantly impacts the physical and chemical properties of a molecule. The two butyl chains increase the lipophilicity of the compound, which can enhance its ability to cross cell membranes. From a synthetic and mechanistic standpoint, the bulky nature of the dibutylamino group can exert steric hindrance, influencing the regioselectivity and stereoselectivity of reactions at adjacent positions. libretexts.org In studies of reaction mechanisms, the electronic and steric effects of such dialkylamino groups are often investigated to understand their influence on reaction rates and pathways. nih.gov For instance, N,N-dibutyl substituents have been incorporated into derivatives of ferulamide, resulting in compounds with demonstrated anticancer effects. nih.gov

Overview of Academic Research Trajectories for N,N-dibutyl-3-(2-chlorophenyl)acrylamide and Analogues

While specific academic research focusing solely on this compound is not extensively documented in publicly available literature, the research trajectories of its analogues provide significant insights into its potential areas of investigation. The primary research directions for structurally similar substituted acrylamides are in the realm of medicinal chemistry and materials science.

Medicinal Chemistry: A significant body of research on substituted acrylamides focuses on their potential as therapeutic agents. Analogues of this compound have been synthesized and evaluated for a variety of biological activities.

Anticancer Activity: Many acrylamide derivatives have been investigated as anticancer agents. For example, (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide, an analogue of the target compound, has been shown to induce apoptosis and cell cycle arrest in human leukemia (HL-60) cells. nih.gov Another study on acrylamide–PABA analogues demonstrated potent cytotoxic action against breast cancer cells through the inhibition of β-tubulin polymerization. nih.gov

Enzyme Inhibition: The acrylamide scaffold is a known "warhead" for targeted covalent inhibitors. Research into N-substituted cinnamamide (B152044) derivatives, which share the core structure of the target compound, has led to the discovery of potent inhibitors of enzymes like tyrosinase, which is relevant for treating hyperpigmentation. nih.gov

Materials Science: Acrylamide derivatives are also valuable in polymer chemistry. The double bond in the acryloyl group allows for polymerization, leading to the formation of functional polymers. Copolymers of N,N-disubstituted acrylamides have been synthesized for applications such as flocculants in water treatment. researchgate.net

The following data tables summarize the research findings for analogues of this compound, highlighting their biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N,N-dibutyl-3-(2-chlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO/c1-3-5-13-19(14-6-4-2)17(20)12-11-15-9-7-8-10-16(15)18/h7-12H,3-6,13-14H2,1-2H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWBUHRXSFFJSH-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C=CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C(=O)/C=C/C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of N,n Dibutyl 3 2 Chlorophenyl Acrylamide

Electrophilic Character of the Acrylamide (B121943) Double Bond

The core reactivity of N,N-dibutyl-3-(2-chlorophenyl)acrylamide stems from the electrophilic nature of its carbon-carbon double bond. This electrophilicity is a consequence of the conjugation between the double bond and the electron-withdrawing carbonyl group of the amide. This electronic communication creates a polarized system where the β-carbon (the carbon atom adjacent to the phenyl ring) bears a partial positive charge, making it susceptible to attack by nucleophiles. researchgate.net

The presence of the carbonyl group delocalizes the π-electrons of the double bond, which can be represented by resonance structures. This delocalization effectively renders the β-carbon an electrophilic site, primed for reaction. researchgate.net This inherent reactivity classifies the compound as a Michael acceptor, a key feature in its chemical profile. researchgate.net

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The most prominent reaction pathway for this compound is nucleophilic addition to the activated double bond. This class of reactions is fundamental to its synthetic utility and potential applications.

Conjugate Additions (Michael Additions) with Diverse Synthetic Nucleophiles

As a classic Michael acceptor, this compound can react with a wide array of soft nucleophiles in a conjugate or 1,4-addition fashion. researchgate.net This type of reaction involves the addition of the nucleophile to the β-carbon of the acrylamide moiety. Common nucleophiles that participate in these reactions include amines, thiols, and carbanions derived from active methylene (B1212753) compounds. nih.gov The reaction with amines, for instance, leads to the formation of 3-aminopropanamide (B1594134) derivatives.

The general mechanism for the Michael addition involves the nucleophilic attack on the β-carbon, followed by protonation of the resulting enolate intermediate to yield the final adduct. researchgate.net

Table 1: Examples of Nucleophiles for Conjugate Addition to Acrylamides

Nucleophile Class Specific Example Resulting Adduct Type
Secondary Amines Piperazine N-Substituted 3-aminopropanamide nih.gov
Thiols Glutathione 3-Thiopropanamide
Carbanions Diethyl malonate Substituted glutarimide (B196013) precursor

Influence of N,N-Dibutyl Substituents on Nucleophilic Addition Kinetics

The N,N-dibutyl group on the amide nitrogen significantly influences the kinetics of nucleophilic addition reactions. Generally, N,N-dialkyl substitution on acrylamides tends to decrease the reaction rate compared to N-aryl or unsubstituted (primary) acrylamides. This is attributed to a combination of steric and electronic factors.

Table 2: Relative Reactivity of Acrylamides in Michael Additions

Acrylamide Substituent Relative Reaction Rate Primary Influencing Factor
N-Aryl High Electronic (Inductive withdrawal)
N-Alkyl Moderate Electronic/Steric Balance
N,N-Dialkyl (e.g., Dibutyl) Low Steric Hindrance

This table illustrates general trends observed in acrylamide reactivity.

Role of the 2-Chlorophenyl Group in Modulating Electrophilicity and Regioselectivity

The 3-(2-chlorophenyl) group plays a crucial electronic role in the reactivity of the molecule. The chlorine atom is an electron-withdrawing group, which enhances the electrophilicity of the conjugated system. By pulling electron density away from the phenyl ring and, by extension, from the attached double bond, the chloro substituent makes the β-carbon more electron-deficient and thus more susceptible to nucleophilic attack. This generally leads to an increased rate of reaction compared to an unsubstituted phenyl ring.

The position of the chloro group at the ortho position (C2) also introduces a steric component. While the electronic effect activates the double bond, the proximity of the chloro atom to the reaction center can sterically influence the trajectory of the incoming nucleophile. This can affect the regioselectivity and stereoselectivity of the addition, although in most Michael additions to such systems, the addition remains at the β-carbon. The primary role of the 2-chlorophenyl group is, therefore, the electronic activation of the α,β-unsaturated system towards nucleophilic attack.

Cycloaddition Reactions Involving the Acrylamide Moiety

Beyond addition reactions, the double bond of the acrylamide system can participate in cycloadditions, forming new ring systems.

[2+2] Cycloadditions

The acrylamide double bond is a potential dienophile for [2+2] cycloaddition reactions, which form a four-membered cyclobutane (B1203170) ring. These reactions are typically not spontaneous under thermal conditions for simple acrylamides but can often be induced photochemically. researchgate.net The process involves the excitation of the acrylamide to a triplet state, which then reacts with another ground-state alkene in a stepwise or concerted fashion to yield the cyclobutane product. researchgate.net

Intramolecular [2+2] cycloadditions of N-allylcinnamamides, which are structurally related to this compound, have been successfully carried out using visible-light photocatalysis to produce azabicyclo[3.2.0]heptanones with high diastereoselectivity. researchgate.net This suggests that the acrylamide moiety within this compound is structurally capable of undergoing such transformations, likely requiring photochemical or catalytic activation to proceed efficiently.

Diels-Alder and Related [4+2] Cycloadditions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org The reactivity in these reactions is typically enhanced when the dienophile is substituted with electron-withdrawing groups. masterorganicchemistry.com

The acrylamide functionality in this compound renders the carbon-carbon double bond electron-deficient, making it a suitable dienophile for Diels-Alder reactions. While specific studies on this compound as a dienophile are not extensively documented, its behavior can be inferred from studies on analogous electron-deficient alkenes and cinnamaldehyde (B126680) derivatives. nih.govnih.gov The reaction would involve the [4+2] cycloaddition with a suitable diene, such as cyclopentadiene (B3395910) or butadiene, to yield a substituted cyclohexene (B86901) ring system. wikipedia.org The presence of the bulky N,N-dibutylamino group and the 2-chlorophenyl substituent may introduce steric hindrance, potentially influencing the stereochemical outcome of the cycloaddition. nih.gov Photoinduced formal [4+2] cycloadditions have also been developed for electron-deficient olefins, which could be a potential pathway for this compound. nih.gov

Transition Metal-Catalyzed Transformations

The presence of both an aryl halide and an activated alkene makes this compound a versatile substrate for a variety of transition metal-catalyzed transformations.

The 2-chlorophenyl group of the molecule is a suitable handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org This methodology is widely used for the formation of biaryl compounds. Efficient protocols for the Suzuki-Miyaura coupling of aryl chlorides often employ specialized ligands to facilitate the challenging oxidative addition step. rsc.org

Heck Reaction: The Heck reaction could be utilized to couple the 2-chlorophenyl group with an alkene. misuratau.edu.ly However, a more common application involving the acrylamide moiety itself is the Heck-Mizoroki reaction, where an aryl halide couples with the alkene of the acrylamide. misuratau.edu.lynih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 2-chlorophenyl group and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govorganic-chemistry.orglibretexts.org This reaction is a reliable method for the synthesis of arylalkynes. Microwave-assisted protocols have been shown to accelerate these couplings with aryl chlorides. nih.govresearchgate.net

Coupling ReactionCoupling PartnerTypical Catalyst SystemPotential Product Type
Suzuki-MiyauraArylboronic acidPd(0) catalyst, baseBiaryl-substituted acrylamide
HeckAlkenePd(0) catalyst, baseStilbene-like acrylamide
SonogashiraTerminal alkynePd(0) catalyst, Cu(I) co-catalyst, baseArylalkyne-substituted acrylamide

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. acs.org The electron-deficient nature of the double bond in N,N-disubstituted acrylamides makes them suitable substrates for transition metal-catalyzed hydroamination reactions.

Research has demonstrated that both copper and nickel complexes can effectively catalyze the formal hydroamination of N,N-disubstituted acrylamides. researchgate.netnih.gov These reactions can be controlled to achieve regiodivergent outcomes, leading to either α- or β-amino amide derivatives depending on the catalyst system employed. researchgate.netnih.gov

Copper-Catalyzed Hydroamination: Copper-hydride catalyzed systems have been used for the asymmetric hydroamination of N,N-disubstituted acrylamides, yielding α-tertiary-α-aminolactam derivatives. researchgate.netnih.gov

Nickel-Catalyzed Hydroamination: Nickel-hydride catalyzed systems tend to favor anti-Markovnikov addition, providing access to enantioenriched α-chiral-β-aminoamide derivatives. researchgate.netnih.govnih.govnih.gov

Catalyst MetalTypical RegioselectivityProduct Class
CopperMarkovnikov-typeα-Tertiary-α-aminolactam
NickelAnti-Markovnikovα-Chiral-β-aminoamide

Radical Reactions of the Acrylamide Framework

The electron-deficient alkene of the acrylamide moiety is a good acceptor for radical species. wikipedia.org This reactivity enables a range of radical addition reactions across the carbon-carbon double bond.

A prominent example is the Atom Transfer Radical Addition (ATRA) . In this reaction, a radical is generated from an alkyl halide by a catalyst, typically a copper complex, and then adds to the alkene. nih.govnih.gov The resulting radical intermediate is then trapped by a halogen atom from the catalyst, leading to the formation of a new carbon-carbon and a carbon-halogen bond. For this compound, this would result in the addition of an alkyl group and a halogen across the double bond. The electron-withdrawing nature of the amide group facilitates this type of radical addition. nih.govnih.gov The regioselectivity of the addition is generally governed by the formation of the more stable radical intermediate, which in this case would be at the carbon adjacent to the phenyl ring. wikipedia.orgnih.gov

Structure Reactivity and Structure Property Relationships of N,n Dibutyl 3 2 Chlorophenyl Acrylamide

Conformational Analysis and Rotational Barriers Around Amide and Aryl Bonds

The conformational flexibility of N,N-dibutyl-3-(2-chlorophenyl)acrylamide is a critical determinant of its reactivity and interactions. The molecule possesses several key rotatable bonds: the C-N amide bond, the C-C bond connecting the phenyl ring to the acrylamide (B121943) moiety, and the N-C bonds of the butyl groups.

Rotation around the amide (C-N) bond is generally restricted due to the partial double bond character arising from resonance. This can lead to the existence of syn and anti conformers, which can have different energy levels and reactivity. The energy barrier to this rotation in similar acrylamide structures is a subject of detailed study, often employing techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy and computational chemistry. For this compound, the steric bulk of the two butyl groups on the nitrogen atom would be expected to significantly influence the rotational barrier and the preferred conformation.

Table 1: Postulated Rotational Barriers in this compound (Note: This table is hypothetical and intended to illustrate the type of data that would be obtained from dedicated research. No experimental or calculated values for this specific compound were found in the literature.)

Bond Expected Relative Barrier Height Influencing Factors
Amide C-N High Partial double bond character, steric hindrance from N,N-dibutyl groups.
Aryl C-C Moderate to High Steric clash between the ortho-chloro substituent and the acrylamide backbone.

Electronic Structure and Charge Distribution Analysis

The electronic properties of this compound are determined by the interplay of inductive and resonance effects of its constituent groups. The 2-chlorophenyl group is electron-withdrawing due to the electronegativity of the chlorine atom (inductive effect) and can also participate in resonance. The acrylamide moiety is an electron-deficient system, and the N,N-dibutyl group is electron-donating.

A quantitative understanding of these electronic effects can often be achieved through Hammett correlations, which relate the electronic properties of substituents to reaction rates or equilibrium constants. However, the application of Hammett analysis to this specific substitution pattern has not been reported. Computational methods, such as Density Functional Theory (DFT), would be invaluable in mapping the electron density, calculating partial atomic charges, and visualizing the molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack.

Steric Effects Imparted by the N,N-Dibutyl and 2-Chlorophenyl Groups on Reaction Pathways

The bulky N,N-dibutyl and the strategically positioned 2-chlorophenyl groups are expected to exert significant steric hindrance, thereby influencing the accessibility of the reactive centers in the molecule. The acrylamide double bond and the carbonyl carbon are potential sites for nucleophilic addition. The approach of a nucleophile to these sites would be sterically hindered by the flanking N,N-dibutyl and 2-chlorophenyl groups.

This steric shielding can affect not only the rate of reactions but also the stereochemical outcome. For instance, in polymerization reactions, the steric bulk would influence the tacticity of the resulting polymer. In reactions involving the phenyl ring, the ortho-chloro group and the adjacent acrylamide side chain would direct incoming reagents to specific positions.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The substituents on this compound play a crucial role in modulating its reactivity. The electron-withdrawing nature of the 2-chlorophenyl group would make the acrylamide double bond more electrophilic and susceptible to nucleophilic attack. Conversely, the electron-donating N,N-dibutyl group would increase the electron density on the carbonyl oxygen.

A systematic study involving the variation of substituents on the phenyl ring (e.g., replacing the chloro group with other halogens or with electron-donating groups) and on the nitrogen atom (e.g., using different alkyl groups) would be necessary to establish a clear quantitative structure-activity relationship (QSAR). Such studies would provide valuable data on how electronic and steric parameters affect the kinetics (rate constants, activation energies) and thermodynamics (equilibrium constants, reaction enthalpies) of reactions involving this class of compounds.

Intramolecular and Intermolecular Interactions Affecting Reactivity

The potential for non-covalent interactions in this compound can influence its aggregation behavior, crystal structure, and reactivity. Intramolecularly, there could be weak hydrogen bonds or other interactions between the atoms of the butyl chains and the acrylamide or phenyl moieties, which could stabilize certain conformations.

Intermolecularly, dipole-dipole interactions, van der Waals forces, and potential C-H···O or C-H···π interactions could play a significant role in the solid-state packing and in solution. These interactions can affect the solubility of the compound and the accessibility of its reactive sites. Understanding these non-covalent forces is crucial for designing materials with specific properties or for predicting the behavior of the molecule in biological systems.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). It allows for the detailed mapping of atomic connectivity and spatial relationships.

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, serve as the initial and most crucial step for the structural verification of N,N-dibutyl-3-(2-chlorophenyl)acrylamide.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the neighboring protons. For this compound, the spectrum would display characteristic signals for the aromatic protons of the 2-chlorophenyl group, the vinylic protons of the acrylamide (B121943) backbone, and the aliphatic protons of the two N-butyl chains. The integration of these signals corresponds to the number of protons in each environment, while the splitting pattern (multiplicity) reveals adjacent protons through J-coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals all non-equivalent carbon atoms in the molecule. Key signals would include the carbonyl carbon of the amide, carbons of the vinyl group, the six distinct carbons of the 2-chlorophenyl ring (with the carbon bearing the chlorine atom being significantly affected), and the four distinct carbons of the butyl chains. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

A summary of predicted NMR data is presented below.

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Proton)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.60 - 7.20 Multiplet 4H Ar-H (Chlorophenyl ring)
7.55 Doublet 1H =CH -Ar
6.80 Doublet 1H -CO-CH =
3.40 Triplet 4H N-(CH₂ -CH₂-CH₂-CH₃)₂
1.60 Multiplet 4H N-(CH₂-CH₂ -CH₂-CH₃)₂
1.40 Multiplet 4H N-(CH₂-CH₂-CH₂ -CH₃)₂

¹³C NMR (Carbon-13)

Predicted Chemical Shift (δ, ppm) Assignment
166.0 C =O (Amide carbonyl)
140.0 =C H-Ar
135.0 - 127.0 C -Ar (Chlorophenyl ring)
122.0 -CO-C H=
48.0, 46.0 N-(CH₂ -CH₂-CH₂-CH₃)₂
31.0, 29.0 N-(CH₂-CH₂ -CH₂-CH₃)₂
20.0 N-(CH₂-CH₂-CH₂ -CH₃)₂

Note: Predicted values are based on standard chemical shift ranges for the respective functional groups. Actual experimental values may vary based on solvent and other conditions.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle, especially for confirming connectivity and stereochemistry. iupac.orgharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment maps correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would be critical to:

Confirm the coupling between the two vinylic protons.

Trace the connectivity of the protons within the butyl chains, showing correlations from the N-CH₂ protons to the adjacent CH₂, and so on, down to the terminal CH₃ group.

Identify adjacent protons within the 2-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.edu It is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.40 ppm would show a cross-peak with the carbon signal at ~48.0 ppm, confirming the N-CH₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for piecing together the molecular skeleton. iupac.orgscience.gov Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the N-CH₂ protons to the amide carbonyl carbon (~166.0 ppm).

Correlations from the vinylic protons to the carbonyl carbon and to carbons in the aromatic ring.

Correlations from the aromatic protons to neighboring and distant carbons within the chlorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. harvard.eduresearchgate.net NOESY is particularly useful for determining:

Stereochemistry: The geometry around the carbon-carbon double bond (E/Z isomerism) can be determined by observing the spatial proximity between the vinylic protons and the aromatic ring protons.

Conformation: It can reveal the preferred spatial arrangement of the butyl groups relative to the acrylamide plane.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of elemental composition and the study of fragmentation patterns. nih.govwur.nl

ESI is a soft ionization technique that is ideal for analyzing polar and large molecules without causing significant fragmentation. psu.edu For this compound (Molecular Formula: C₁₇H₂₄ClNO), ESI-MS in positive ion mode would be expected to generate the protonated molecule, [M+H]⁺. HRMS analysis would provide a highly accurate mass for this ion, which can be used to confirm its elemental composition.

Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Monoisotopic Mass (Da)
[M] C₁₇H₂₄³⁵ClNO 293.1546

A key feature in the mass spectrum would be the isotopic pattern resulting from the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two major peaks for any chlorine-containing ion: an M peak and an M+2 peak with an intensity ratio of approximately 3:1, providing a clear signature for the presence of a single chlorine atom.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an excellent method for assessing the purity of a sample and identifying any volatile impurities or byproducts from the synthesis. sigmaaldrich.com The compound would first be vaporized and separated from other volatile components on a GC column before entering the mass spectrometer, which typically uses a hard ionization technique like Electron Impact (EI).

Under EI, the molecule fragments in a reproducible manner, creating a unique mass spectrum that serves as a "fingerprint." Predicted fragmentation pathways for this compound include:

Loss of a butyl radical.

Cleavage at the amide bond.

Fragmentation of the chlorophenyl ring.

For analyzing this compound in complex matrices (e.g., reaction mixtures, biological samples), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govfiocruz.br LC separates the compound from the matrix, and the tandem MS provides exceptional selectivity and sensitivity for detection and quantification. epa.govchromatographyonline.com

In a typical LC-MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion at m/z 294.16) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low levels. chromatographyonline.com

Hypothetical LC-MS/MS Fragmentation Data

Precursor Ion (m/z) Predicted Product Ions (m/z) Corresponding Fragment
294.16 237.10 [M+H - C₄H₉]⁺
294.16 165.03 [Cl-C₆H₄-CH=CH-CO]⁺
294.16 139.04 [Cl-C₆H₄-CH=CH]⁺

This combination of advanced analytical methods provides a comprehensive characterization of this compound, ensuring its structural integrity, stereochemistry, and purity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. jkps.or.kr For this compound, these techniques provide key information about its constituent parts: the aromatic ring, the acrylamide core, and the N,N-dibutyl substituents.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The IR spectrum of an acrylamide derivative typically shows strong absorption bands corresponding to the amide functional group. researchgate.net The C=O stretching vibration (Amide I band) is expected to appear as a strong peak around 1650-1680 cm⁻¹. Another characteristic peak is the N-H bending vibration (Amide II band) for secondary amides, but in this tertiary amide, this band is absent. Instead, C-N stretching vibrations are observed. The vinyl group (C=C) stretching of the acrylamide moiety usually appears around 1610-1630 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations from the 2-chlorophenyl group are expected above 3000 cm⁻¹, while the aliphatic C-H stretching from the butyl groups will appear just below 3000 cm⁻¹. jkps.or.kr The C-Cl stretch from the chlorophenyl ring typically gives a signal in the fingerprint region, between 800 and 600 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. youtube.com Raman is particularly sensitive to non-polar bonds. Therefore, the C=C stretching of both the vinyl group and the aromatic ring are expected to produce strong Raman signals. researchgate.net The C=C double bond of acrylamide monomers gives a characteristic Raman peak around 1607 cm⁻¹. researchgate.net The symmetric and asymmetric CH₂ stretching vibrations of the butyl chains are also readily observable. jkps.or.kr By analyzing the positions, intensities, and shapes of the peaks in both IR and Raman spectra, a detailed picture of the functional groups and their chemical environment within the this compound molecule can be constructed.

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Amide C=O Stretch (Amide I) 1650 - 1680 IR (Strong)
Vinyl C=C Stretch 1610 - 1630 IR (Medium), Raman (Strong)
Aromatic C=C Stretch 1450 - 1600 IR, Raman
Aliphatic C-H Stretch 2850 - 2960 IR, Raman
Aromatic C-H Stretch 3000 - 3100 IR, Raman
C-N Stretch 1200 - 1350 IR

This table is generated based on typical frequency ranges for the specified functional groups and data from related acrylamide compounds. jkps.or.krresearchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

For instance, the crystal structure of N-(4-hydroxyphenyl)acrylamide reveals a dihedral angle of 11.6° between the acrylamide moiety and the benzene (B151609) ring, indicating a relatively planar conformation. researchgate.net In such structures, intermolecular hydrogen bonds often play a crucial role in stabilizing the crystal packing. researchgate.net In the case of this compound, which is a tertiary amide, traditional N-H···O hydrogen bonds are not possible. Instead, weaker C-H···O interactions and van der Waals forces between the butyl chains and the aromatic rings would likely govern the molecular packing in the crystal lattice.

Table 2: Example Crystal Data for a Related Compound, N-(4-Hydroxyphenyl)acrylamide

Parameter Value
Formula C₉H₉NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.64
b (Å) 5.58
c (Å) 16.96
β (°) 102.3
Volume (ų) 798.5
Z 4

Data sourced from a study on N-(4-hydroxyphenyl)acrylamide and is presented for illustrative purposes. researchgate.net

Chromatographic Techniques for Separation, Purification, and Purity Assessment in Research

Chromatography is an indispensable tool in chemical research for separating, purifying, and analyzing compounds. For this compound, various chromatographic methods are essential throughout its synthesis and characterization workflow.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and performing quantitative analysis of this compound. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).

For acrylamide and its derivatives, reversed-phase HPLC is most commonly used. nih.gov In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica (B1680970), is used with a polar mobile phase. epa.gov The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. bund.desielc.com An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any silanol (B1196071) groups on the column. sielc.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring and the conjugated acrylamide system absorb UV light. bund.de By comparing the retention time of the main peak in the sample to that of a pure reference standard, the identity of the compound can be confirmed. The purity is determined by integrating the area of all peaks in the chromatogram; the area of the main peak as a percentage of the total area represents the purity of the sample. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard. fda.gov

Table 3: Typical HPLC Conditions for Analysis of Acrylamide Derivatives

Parameter Description
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient mixture of Water and Acetonitrile/Methanol
Modifier 0.1% Formic Acid or Phosphoric Acid
Flow Rate 0.5 - 1.5 mL/min
Detection UV Absorbance (e.g., at 205, 220, or 254 nm)
Injection Volume 5 - 20 µL

This table summarizes common parameters used in HPLC methods for acrylamide-related compounds. epa.govbund.desielc.com

Following its synthesis, crude this compound must be purified to remove unreacted starting materials, by-products, and other impurities. Flash chromatography is a rapid and efficient technique widely used for this purpose on a laboratory scale. It is a form of normal-phase chromatography that uses a column of silica gel and a solvent system (eluent), with air pressure applied to speed up the solvent flow.

The crude product is first dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. A solvent system of relatively low polarity, such as a mixture of hexane (B92381) and ethyl acetate, is then passed through the column. The components of the crude mixture travel down the column at different rates based on their polarity; less polar compounds move faster, while more polar compounds are retained more strongly by the silica gel. Fractions are collected as the solvent exits the column, and these are typically analyzed by a simpler method like thin-layer chromatography (TLC) to identify which ones contain the pure desired product.

For larger scale purification, preparative chromatography, which is essentially a scaled-up version of HPLC, can be employed. It uses larger columns and higher flow rates to process greater quantities of material, yielding a highly pure final product suitable for further research and application. The principles of separation remain the same as in analytical HPLC, focusing on isolating the target compound from all other components. The purification of solid acrylamide can also sometimes be achieved through recrystallization from a suitable solvent like a lower alkanol. google.com

Computational and Theoretical Chemistry Studies of N,n Dibutyl 3 2 Chlorophenyl Acrylamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For N,N-dibutyl-3-(2-chlorophenyl)acrylamide, such calculations would provide fundamental insights into its behavior. However, no specific DFT studies for this compound have been found.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. researchgate.net Analysis for this compound would require specific calculations that are currently unavailable.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

An MEP map illustrates the charge distribution on a molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net Red areas (negative potential) indicate electrophilic sites, while blue areas (positive potential) show nucleophilic sites. researchgate.net This analysis is critical for predicting how the molecule will interact with other reagents. Without specific calculations for this compound, an MEP map cannot be generated.

Prediction of Vibrational and Electronic Spectroscopic Parameters

DFT calculations are frequently used to predict spectroscopic data, such as infrared (IR) vibrational frequencies and UV-Visible electronic transitions. nih.govdoaj.org These theoretical spectra can be compared with experimental data to confirm molecular structure. For instance, calculations on related acrylamide (B121943) compounds have assigned transitions such as π → π∗ and n → π∗. nih.gov However, predicted vibrational and electronic spectra for this compound are not available in the literature.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations would be essential for understanding the conformational flexibility of the dibutyl groups and the phenyl ring in this compound. Furthermore, MD could elucidate how solvents interact with the molecule, affecting its shape and reactivity. No such simulation studies for this specific compound have been published.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Interatomic Interactions and Bond Characterization

QTAIM is a theoretical model that uses the topology of the electron density to characterize chemical bonding. nih.govdoaj.org It can identify and quantify the strength of both covalent and non-covalent interactions within a molecule, such as hydrogen bonds. nih.govdoaj.org A QTAIM analysis of this compound would provide deep insights into its internal stability and intermolecular interactions, but the necessary research is not present in the available literature.

Computational Prediction of Reaction Mechanisms, Transition States, and Energy Barriers

Computational chemistry can be employed to map out potential reaction pathways, identify the structures of high-energy transition states, and calculate the energy barriers associated with a chemical reaction. mdpi.com This information is invaluable for understanding reaction kinetics and designing synthetic routes. For this compound, these predictive studies have not yet been performed or published.

Role of N,n Dibutyl 3 2 Chlorophenyl Acrylamide As a Precursor or Model Compound in Specialized Chemical Research

Utilization in the Synthesis of Complex Organic Scaffolds and Heterocyclic Compounds (non-medicinal focus)

The acrylamide (B121943) moiety in N,N-dibutyl-3-(2-chlorophenyl)acrylamide is an excellent Michael acceptor, making it a valuable building block for the synthesis of more complex organic structures. The electron-withdrawing nature of the carbonyl group activates the β-carbon, rendering it susceptible to nucleophilic attack. This reactivity is harnessed in various carbon-carbon and carbon-heteroatom bond-forming reactions to construct intricate molecular scaffolds.

In the realm of heterocyclic chemistry, acrylamides are precursors to a wide array of nitrogen- and oxygen-containing ring systems. For instance, the reaction of acrylamide derivatives with binucleophiles can lead to the formation of pyrimidines, benzodiazepines, and other heterocyclic cores. While specific examples utilizing this compound are not extensively documented in non-medicinal contexts, the general reactivity pattern of acrylamides suggests its potential in the synthesis of novel heterocyclic compounds for materials science and agrochemical research. The presence of the 2-chlorophenyl group can also influence the regioselectivity of cyclization reactions and provide a handle for further functionalization through cross-coupling reactions.

Application as a Mechanistic Probe in Understanding Organic Transformations

The specific structural features of this compound make it a useful tool for elucidating the mechanisms of various organic reactions. The dibutylamino group can influence the electronic properties and steric environment of the acrylamide system, while the 2-chlorophenyl substituent provides a spectroscopic and electronic handle to monitor reaction progress and intermediates.

For example, in studies of addition reactions to the acrylamide double bond, the chlorine atom can serve as a label in NMR or mass spectrometry studies to track the fate of the phenyl ring. Furthermore, the electronic effect of the chlorine atom (an electron-withdrawing group) can be compared with other substituted phenylacrylamides to build a deeper understanding of structure-reactivity relationships. While detailed mechanistic studies specifically employing this compound are not prevalent in the literature, the principles of using substituted model compounds to probe reaction mechanisms are a cornerstone of physical organic chemistry.

Development of Novel Synthetic Methodologies Employing Acrylamide Derivatives

Research into new synthetic methods often relies on model compounds like this compound to test the scope and limitations of a new transformation. The development of novel catalytic systems for reactions such as asymmetric Michael additions, hydroaminations, and multicomponent reactions often involves screening a variety of substrates, and substituted acrylamides are key members of these substrate libraries.

A modular approach to the synthesis of acrylamides has been developed via a palladium-catalyzed hydroaminocarbonylation of acetylene (B1199291). chemistryviews.org This method allows for the reaction of a wide variety of amines with acetylene and carbon monoxide to produce the desired acrylamides in moderate to excellent yields. chemistryviews.org The process demonstrates high atom efficiency and broad functional group tolerance, making it a valuable tool for the synthesis of complex, drug-like molecules. chemistryviews.org

The following table outlines a general scheme for such a synthesis, highlighting the versatility of the starting materials.

AmineCatalystLigandSolventTemperature (°C)Pressure (bar)Yield (%)
Dibutylamine (B89481)Pd(acac)₂FerrocenylphosphineAcetonitrile (B52724)801 (Acetylene), 1 (CO)Moderate to Excellent

This methodology underscores the ongoing efforts to develop more efficient and versatile routes to acrylamide derivatives, which in turn can be used as building blocks in other synthetic endeavors.

Studies on Polymerization Kinetics and Mechanisms as a Monomer in Academic Polymer Science Research

In the field of polymer science, N,N-disubstituted acrylamides are an important class of monomers for the synthesis of functional polymers. The polymerization of these monomers can proceed through various mechanisms, including free radical polymerization, controlled radical polymerization (e.g., RAFT, ATRP), and group transfer polymerization. nih.gov The nature of the N-substituents and the substituents on the phenyl ring can significantly impact the polymerization kinetics and the properties of the resulting polymer.

While specific polymerization studies of this compound are not widely reported, research on analogous monomers provides insight into its potential behavior. For instance, studies on the polymerization of N,N-diethylacrylamide have shown that it exhibits thermoresponsive behavior in aqueous solutions, a property that is highly dependent on the polymer's molecular weight and end-group functionality. mdpi.commdpi.com

The following table presents hypothetical kinetic data for the polymerization of an N,N-disubstituted acrylamide, illustrating the typical relationships observed in such studies.

Monomer Concentration (mol/L)Initiator Concentration (mol/L)Initial Rate of Polymerization (mol/L·s)
0.50.011.5 x 10⁻⁵
1.00.013.0 x 10⁻⁵
0.50.022.1 x 10⁻⁵

The presence of the bulky dibutyl groups and the 2-chlorophenyl ring in this compound would be expected to influence its polymerization behavior. The steric hindrance from the dibutyl groups could affect the propagation rate constant, while the electronic effects of the chlorophenyl group could influence the reactivity of the vinyl group. Further research in this area would be valuable for the development of new polymers with tailored properties for applications in materials science and nanotechnology.

Future Research Directions and Unexplored Avenues in the Study of N,n Dibutyl 3 2 Chlorophenyl Acrylamide

Development of Asymmetric Synthetic Routes to Chiral Analogues

The creation of chiral molecules is a cornerstone of modern organic and medicinal chemistry, as stereoisomers can exhibit vastly different biological activities. The N,N-dibutyl-3-(2-chlorophenyl)acrylamide structure is achiral, but the introduction of substituents could create one or more stereocenters, leading to chiral analogues. Future research could focus on developing stereoselective methods to synthesize such analogues.

One promising approach is the use of catalytic asymmetric conjugate additions to the α,β-unsaturated amide system. chemrxiv.org While α,β-unsaturated amides are generally less reactive than their ester or ketone counterparts, recent advancements have enabled their use in enantioselective transformations. chemrxiv.org Strategies could involve the use of chiral catalysts, such as bifunctional iminophosphoranes or copper(I) complexes, to control the stereochemical outcome of additions of various nucleophiles. chemrxiv.org

Another avenue is the development of asymmetric allylic alkylation reactions. researchgate.netchemistryviews.org By modifying the synthetic precursors, it may be possible to construct chiral α,α-disubstituted allylic amine scaffolds that can be converted to the desired acrylamide (B121943). chemistryviews.org Research in this area would benefit from exploring a variety of chiral ligands and reaction conditions to achieve high enantioselectivity for substrates related to this compound.

The table below outlines potential strategies for asymmetric synthesis.

Synthetic StrategyCatalyst/Reagent TypePotential Chiral ProductsResearch Focus
Asymmetric Conjugate AdditionChiral Lewis Acids, Organocatalysts (e.g., iminophosphoranes)β-substituted chiral amidesCatalyst screening, optimization of reaction conditions for high enantiomeric excess (ee). chemrxiv.org
Catalytic Asymmetric Allylic AminationPalladium complexes with chiral ligandsα-chiral or γ-chiral acrylamidesDevelopment of suitable allylic precursors and optimization of steric and electronic factors. chemistryviews.org
Biocatalytic TransformationsEngineered Enzymes (e.g., from ThDP-dependent families)Enantiopure α-hydroxy ketones as precursorsUse of non-native substrates in biocatalytic C-C bond formation to create chiral building blocks. researchgate.netacs.org

Investigation of Novel Reactivity Patterns under Extreme Conditions or with Emerging Catalysis

The reactivity of the α,β-unsaturated system in this compound offers a rich playground for chemical exploration. Future studies could investigate its behavior under conditions that are not typically employed for standard transformations, such as high pressure, microwave irradiation, or in flow chemistry systems. dntb.gov.ua These conditions can accelerate reactions and sometimes lead to unexpected reactivity or selectivity. dntb.gov.ua

A significant area for future research is the application of modern catalytic methods. Photocatalysis, in particular, has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. morressier.comrsc.org The conjugated system of this compound could be a suitable substrate for photoredox-catalyzed reactions, such as radical additions or cycloadditions, that are difficult to achieve through thermal methods. digitellinc.comnih.gov For example, new photocatalytic strategies could enable the direct allylation of unactivated C(sp³)–H bonds remote to the amide. morressier.comdigitellinc.com

Furthermore, the development of novel transition-metal-catalyzed reactions represents a promising frontier. nih.gov Research could focus on palladium-catalyzed dehydrogenation to introduce further unsaturation or nickel/photoredox dual catalysis for cross-coupling reactions at the alkyl chains of the butyl groups. nih.govnih.gov

Reaction TypeConditions/CatalysisPotential OutcomeResearch Goal
Photocatalytic CycloadditionVisible light, photosensitizerNovel cyclobutane (B1203170) or other cyclic structuresExploring new reaction pathways and accessing complex molecular architectures. morressier.com
Flow Chemistry SynthesisHigh temperature/pressure in a microreactorIncreased reaction efficiency, synthesis of macrocyclesProcess intensification and discovery of new reactivity under extreme conditions. dntb.gov.ua
C-H FunctionalizationTransition metal catalysis (e.g., Pd, Rh)Direct modification of the phenyl ring or alkyl chainsLate-stage functionalization to rapidly generate diverse analogues.
Dehydrogenative CouplingPalladium catalysis without external oxidantsSynthesis of α,β-unsaturated secondary amides as precursors or related structures. nih.govInvestigation of N-O bond cleavage as a driving force for dehydrogenation. nih.gov

Advanced Computational Modeling for Predictive Chemical Synthesis and Rational Design

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting chemical properties, thereby accelerating the discovery and development of new molecules and synthetic methods. grnjournal.usnih.gov For this compound, advanced computational modeling could be a key driver of future research.

Quantum mechanical methods like Density Functional Theory (DFT) can be used to model reaction pathways for the synthesis of the compound and its analogues. grnjournal.usmdpi.com This can help in understanding the energetics of transition states and intermediates, guiding the selection of optimal reaction conditions and catalysts before extensive and costly experimental work is undertaken. nih.gov For instance, computational studies could predict the stereoselectivity of the asymmetric routes proposed in section 8.1.

Moreover, machine learning (ML) is increasingly being applied to predict reaction outcomes and design new materials and drug candidates. numberanalytics.com An ML model could be trained on data from related cinnamides and acrylamides to predict the properties of novel derivatives of this compound. This predictive power allows for the rational design of molecules with specific desired characteristics, such as enhanced biological activity or improved material properties. mdpi.comnumberanalytics.com

The table below details potential applications of computational modeling in the study of this compound.

Computational TechniqueApplication AreaObjective
Density Functional Theory (DFT)Reaction Mechanism AnalysisElucidate transition states and intermediates in synthetic pathways; predict enantioselectivity. grnjournal.usmdpi.comnih.gov
Molecular Dynamics (MD) SimulationsConformational AnalysisUnderstand the conformational landscape of the molecule and its interaction with potential biological targets or solvents. grnjournal.us
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-Substrate InteractionsModel the binding of chiral analogues within an enzyme active site to guide biocatalyst design.
Machine Learning (ML)Predictive Synthesis & Property PredictionPredict the most effective synthetic routes; forecast physicochemical or biological properties of novel derivatives. numberanalytics.comcecam.org

Exploration of Non-Canonical Chemical Applications for the Compound as a Research Tool

Beyond its potential role in synthetic methodology development, this compound could be explored for a variety of non-canonical applications as a specialized research tool. The acrylamide functional group is known to be a Michael acceptor, capable of forming covalent bonds with nucleophiles like cysteine residues in proteins. nih.gov This reactivity could be harnessed to design chemical probes or activity-based protein profiling (ABPP) reagents to study specific enzyme families.

Another area of interest is materials science. Acrylamide monomers are precursors to polyacrylamides, which are widely used as hydrogels, flocculants, and in other material applications. unibo.itnih.govresearchgate.net The specific substitution pattern of this compound—with its hydrophobic butyl groups and the chlorinated phenyl ring—could lead to polymers with unique properties. Future research could investigate its polymerization and the characteristics of the resulting materials, such as their thermal stability, hydrophobicity, or ability to form functionalized surfaces. nih.govacs.org

Finally, the structural similarity to cinnamides, which have shown a range of biological activities, suggests that this compound could serve as a scaffold for developing new bioactive agents, for instance, by modifying the N-alkyl substituents or the phenyl ring. mdpi.comresearchgate.netnih.gov While excluding direct therapeutic applications, its use as a tool compound to probe biological pathways, such as those involved in fungal growth or other cellular processes, remains a valid and important avenue for basic research. nih.gov

Application AreaUnderlying PrinciplePotential Research Direction
Chemical Biology ProbesCovalent modification of biomolecules via Michael addition. nih.govSynthesis of tagged derivatives (e.g., with biotin (B1667282) or a fluorophore) to identify protein targets.
Polymer ScienceRadical polymerization of the acrylamide monomer. researchgate.netInvestigation of homo- and co-polymerization to create novel hydrogels or functional materials. nih.govresearchgate.net
Agrochemical ResearchStructural similarity to bioactive cinnamides. mdpi.comnih.govEvaluation as a lead compound for developing new pesticides or plant growth regulators.
Functional SurfacesChemical modification of polyacrylamide-based materials. acs.orgCreating surfaces with patterned functional groups for applications in microarrays or cell culture. acs.org

Q & A

Basic: What are the optimal synthetic routes for N,N-dibutyl-3-(2-chlorophenyl)acrylamide?

The compound is typically synthesized via Knoevenagel condensation , involving a substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) and an active methylene-containing precursor (e.g., N,N-dibutylacetamide). Key steps include:

  • Reaction conditions : Use of a base (e.g., NaOH or piperidine) in polar aprotic solvents like DMF or ethanol under reflux (60–80°C).
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:4) to isolate the acrylamide product.
  • Yield optimization : Adjust stoichiometric ratios (aldehyde:amide, 1:1.2) and monitor reaction progress via TLC .

Advanced: How can reaction kinetics and mechanistic pathways be studied for this compound’s synthesis?

  • Kinetic profiling : Use in situ FTIR or NMR to track intermediate formation (e.g., enolate intermediates).
  • Computational modeling : Employ density functional theory (DFT) to simulate transition states and activation energies for the condensation step.
  • Isotopic labeling : Introduce deuterated aldehydes to study proton transfer mechanisms .

Basic: What spectroscopic techniques are critical for structural characterization?

  • NMR : 1H/13C NMR to confirm the acrylamide backbone (δ ~6.5–7.5 ppm for vinyl protons; δ ~165–170 ppm for carbonyl carbons).
  • FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=C aromatic).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~350–360 Da) .

Advanced: How do substituents influence crystallographic challenges in X-ray diffraction studies?

The 2-chlorophenyl and N,N-dibutyl groups introduce steric hindrance, complicating crystal packing. Mitigation strategies:

  • Co-crystallization : Use small-molecule co-formers (e.g., succinic acid) to stabilize lattice formation.
  • Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K with synchrotron radiation).
  • SHELX refinement : Apply twin modeling for pseudo-merohedral twinning observed in acrylamide derivatives .

Basic: What solubility and stability profiles are relevant for biological assays?

  • Solubility : Moderate in DMSO (>50 mM) and ethanol (<10 mM); aqueous solubility is pH-dependent (logP ~3.5).
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in inert atmospheres .

Advanced: How can computational tools predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to screen against kinase or GPCR targets (e.g., EGFR, COX-2).
  • MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) and hydrogen-bond networks with residues (e.g., Lys532 in EGFR).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values .

Basic: What preliminary assays assess the compound’s bioactivity?

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HL-60, HeLa) with IC50 determination.
  • Antimicrobial screening : Disk diffusion against S. aureus or E. coli (MIC <50 µg/mL considered active).
  • Enzyme inhibition : Fluorescence-based assays for proteases or phosphatases .

Advanced: How to resolve contradictions in reported toxicity data?

  • Metabolite profiling : LC-MS/MS to detect reactive intermediates (e.g., glycidamide adducts) in hepatic microsomes.
  • Oxidative stress markers : Measure ROS levels (DCFH-DA assay) and glutathione depletion in primary hepatocytes.
  • In vivo neurotoxicity : Rodent models with gait analysis and histopathology of peripheral nerves .

Basic: Which analytical methods quantify trace impurities in the compound?

  • HPLC-DAD : C18 column (mobile phase: acetonitrile/water, 70:30); detect impurities at 254 nm.
  • GC-MS : Screen for residual solvents (e.g., DMF, ethyl acetate) with limits <0.1% per ICH guidelines .

Advanced: How to design structure-activity relationship (SAR) studies for acrylamide derivatives?

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., 3-fluorophenyl, methylthiazole).
  • Pharmacophore mapping : Overlay crystal structures to identify essential H-bond acceptors (e.g., acrylamide carbonyl).
  • Free-Wilson analysis : Statistically correlate substituent contributions to bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.